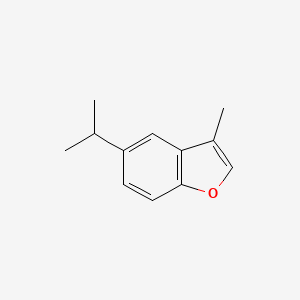

3-Methyl-5-isopropylbenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-propan-2-yl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-8(2)10-4-5-12-11(6-10)9(3)7-13-12/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVWPJUHWBZTAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=C(C=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of Substituted Benzofurans

Electrophilic Substitution Reactions of Benzofuran (B130515) Derivatives

Electrophilic substitution is a hallmark reaction of aromatic systems, and benzofurans are no exception. These reactions typically involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.commsu.edu The presence of the oxygen heteroatom and the fused benzene (B151609) ring imparts a unique reactivity profile to the benzofuran nucleus.

The mechanism of electrophilic aromatic substitution on benzofurans proceeds through a three-step sequence:

Generation of an electrophile: This initial step involves the formation of a strong electrophile, often facilitated by a catalyst. byjus.combyjus.com

Formation of a carbocation intermediate: The electron-rich aromatic ring attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.combyjus.commasterorganicchemistry.com The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity.

Removal of a proton: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring system. byjus.combyjus.commasterorganicchemistry.com

For 3-Methyl-5-isopropylbenzofuran, the electron-donating nature of the alkyl substituents (methyl and isopropyl) enhances the nucleophilicity of the benzene ring, making it more susceptible to electrophilic attack compared to unsubstituted benzofuran.

While aromatic substitution is dominant on the benzene ring, the furan (B31954) ring can also undergo reactions that commence with an addition step across the C2-C3 double bond, followed by an elimination step to either restore the furanoid system or lead to other products. For instance, the bromination of benzofuran can proceed via an addition of bromine across the 2,3-double bond to form a 2,3-dibromo-2,3-dihydrobenzofuran (B8581267) intermediate. researchgate.net

In the case of this compound, the presence of the methyl group at the C3 position would influence the stability and subsequent reaction pathways of any intermediate formed by addition to the furan double bond.

The regioselectivity of electrophilic substitution on benzofurans is a well-studied phenomenon. For unsubstituted benzofuran, electrophilic attack preferentially occurs at the C2 position of the furan ring. stackexchange.comechemi.comechemi.com This preference is attributed to the greater stability of the carbocation intermediate formed by attack at C2, where the positive charge can be effectively delocalized over the benzene ring, analogous to a benzylic carbocation. stackexchange.comechemi.com

However, in this compound, the C3 position is blocked by a methyl group. This steric hindrance, combined with the electronic influence of the substituent, directs electrophilic attack towards the benzene ring. The isopropyl group at C5 is an ortho-, para-directing group. Therefore, electrophilic substitution is expected to occur at the C4 and C6 positions, which are ortho to the activating isopropyl group. The C7 position is also a potential site for substitution.

| Position | Expected Reactivity in Electrophilic Substitution | Reasoning |

| C2 | Low | Sterically hindered by the C3-methyl group. |

| C3 | Blocked | Substituted with a methyl group. |

| C4 | High | Ortho to the activating isopropyl group at C5. |

| C6 | High | Ortho to the activating isopropyl group at C5. |

| C7 | Moderate | Para to the activating isopropyl group at C5 (considering the whole ring system). |

This table provides a qualitative analysis of the expected regioselectivity for this compound based on established principles of electrophilic aromatic substitution.

Addition-Elimination Mechanisms on the Furan Double Bond

Oxidative Transformations of Benzofurans

The benzofuran scaffold is susceptible to oxidative transformations, which are of interest for understanding metabolic pathways and for synthetic applications.

Biomimetic oxidation studies, often employing metalloporphyrins as catalysts to mimic cytochrome P450 enzymes, provide insights into the metabolic fate of benzofuran derivatives. The oxidation of benzofurans can lead to the formation of epoxides at the C2-C3 double bond, which are reactive intermediates that can undergo further transformations. mdpi.comresearchgate.net For instance, the biomimetic oxidation of 3-methylbenzofuran (B1293835) has been shown to yield various products arising from the initial epoxidation. mdpi.comresearchgate.net A study on the biomimetic oxidation of various substrates, including 5-isopropylbenzofuran, has been reported, indicating the feasibility of such transformations. nih.gov

In the context of this compound, biomimetic oxidation would likely lead to an epoxide at the 2,3-double bond. The subsequent rearrangement or ring-opening of this epoxide would be influenced by the methyl substituent at C3.

Catalytic oxidation using hydrogen peroxide offers a greener alternative for the transformation of organic compounds. Studies on the oxidation of benzofuran, 2-methylbenzofuran, and 3-methylbenzofuran with hydrogen peroxide, catalyzed by manganese(III) porphyrins, have demonstrated high substrate conversions. mdpi.comresearchgate.netresearchgate.net The primary step is the formation of an epoxide, which then undergoes different reaction pathways depending on the substitution pattern and reaction conditions. mdpi.comresearchgate.net For 3-methylbenzofuran, the oxidation can lead to ring-opened products. researchgate.net

For this compound, a similar catalytic oxidation with hydrogen peroxide would be expected to proceed via a 2,3-epoxide intermediate. The product distribution would depend on the stability and reactivity of this intermediate, which is influenced by the C3-methyl group.

| Substrate | Catalyst | Oxidant | Conversion (%) | Major Product Type |

| Benzofuran | Mn(III) porphyrin I | H₂O₂ | >95 | Ring-opened products |

| 2-Methylbenzofuran | Mn(III) porphyrin I | H₂O₂ | >95 | Ring-opened products |

| 3-Methylbenzofuran | Mn(III) porphyrin I | H₂O₂ | >95 | Ring-opened products, dimeric structures |

This table summarizes findings from the catalytic oxidation of simple benzofurans, providing a basis for predicting the behavior of this compound under similar conditions. mdpi.comresearchgate.netresearchgate.net

Epoxide Formation and Subsequent Reaction Pathways

The formation of epoxides from substituted benzofurans typically involves the oxidation of the furan ring's double bond. This reaction is a common pathway for the metabolic activation of various aromatic compounds. The resulting epoxide is a highly reactive intermediate due to the strained three-membered ring.

A general method for the epoxidation of alkenes, which can be analogous to the C2-C3 double bond in the furan ring of benzofuran, is the use of peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com This reaction proceeds via a concerted mechanism where the oxygen atom from the peroxyacid is transferred to the double bond in a single step. masterorganicchemistry.com The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com

For benzofuran derivatives, the electron-rich nature of the furan ring makes it susceptible to electrophilic attack by the oxidizing agent, leading to the formation of an epoxide at the 2,3-position. The stability and subsequent fate of this epoxide are heavily influenced by the substituents on the benzofuran core.

Once formed, the benzofuran epoxide can undergo several reaction pathways:

Rearrangement: The epoxide can rearrange to form more stable phenolic derivatives.

Nucleophilic Ring-Opening: The strained epoxide ring is susceptible to attack by various nucleophiles. This can occur under both acidic and basic/neutral conditions.

Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to attack by even weak nucleophiles. The attack typically occurs at the more substituted carbon atom (C2 or C3) due to the greater stabilization of the partial positive charge.

Under basic or neutral conditions, the attack occurs at the less sterically hindered carbon atom.

Hydrolysis: In an aqueous environment, the epoxide can be hydrolyzed to a diol by the addition of water. This is a common detoxification pathway in biological systems.

The specific pathway taken depends on the reaction conditions and the electronic and steric properties of the substituents on the benzofuran ring.

Influence of Substituents on Benzofuran Reactivity

The reactivity of the benzofuran ring system is significantly modulated by the nature and position of its substituents. In the case of this compound, the methyl group at the 3-position and the isopropyl group at the 5-position exert both electronic and steric effects that influence its chemical behavior.

Electronic Effects of Methyl and Isopropyl Groups

Both the methyl and isopropyl groups are alkyl groups, which are generally considered to be electron-donating groups through an inductive effect (+I). This effect involves the pushing of electron density through the sigma bonds towards the benzofuran ring system.

Methyl Group (at C3): The methyl group at the 3-position directly attached to the furan ring enhances the electron density of the heterocyclic portion of the molecule. This increased electron density at the C2-C3 double bond can influence the rate and regioselectivity of electrophilic reactions, such as epoxidation. The electron-donating nature of the methyl group can stabilize a potential carbocation intermediate formed during certain reactions. Studies on substituted benzofurans have shown that electron-donating groups can influence the yields of different products in cyclization reactions. oup.com For instance, research on related benzofuran systems has demonstrated that methyl groups can impact photophysical properties through electronic effects. rsc.org

The combined electron-donating effects of the methyl and isopropyl groups make the this compound molecule more electron-rich than the parent benzofuran, which can enhance its reactivity towards electrophiles.

Steric Hindrance Considerations

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions. The bulkiness of the methyl and isopropyl groups in this compound can play a significant role in its reactivity.

Methyl Group (at C3): The methyl group at the 3-position introduces steric bulk around the C2-C3 double bond of the furan ring. This can influence the approach of reagents to this site. For example, during epoxidation, the oxidizing agent will preferentially attack from the less hindered face of the molecule. The presence of the methyl group can direct the stereochemical outcome of such reactions. In other reactions, the steric hindrance from the methyl group might decrease the reaction rate by making it more difficult for the reacting species to access the reactive site. Studies on other substituted benzofurans have noted that the presence of a methyl group can influence reaction yields, which can be partly attributed to steric effects. oup.comrsc.org

Isopropyl Group (at C5): The isopropyl group is bulkier than the methyl group. Its position on the benzene ring (C5) means it can sterically hinder reactions at the adjacent C4 and C6 positions of the benzene ring. For any reaction involving these positions, the bulky isopropyl group could slow down the rate of reaction by physically blocking the approach of the reagent. For instance, in electrophilic aromatic substitution reactions, substitution at the positions ortho to the isopropyl group (C4 and C6) might be disfavored compared to other available positions on the ring. The steric and electronic effects of substituents are often intertwined and can collectively influence the outcomes of chemical reactions.

Theoretical and Computational Investigations of 3 Methyl 5 Isopropylbenzofuran

Quantum Mechanical Studies of Benzofuran (B130515) Systems

Quantum mechanics forms the fundamental basis for computational chemistry, offering a powerful lens through which to examine the intricacies of molecular systems like 3-Methyl-5-isopropylbenzofuran. These studies allow for the precise calculation of molecular geometries, energies, and the distribution of electrons within the molecule.

A foundational step in the computational analysis of a molecule is the optimization of its geometry to find the most stable, lowest-energy conformation. For benzofuran derivatives, this process involves determining the bond lengths, bond angles, and dihedral angles that result in a minimum on the potential energy surface. researchgate.net Theoretical calculations have been successfully used to explore the optimized geometries of various benzofuran structures. nih.gov In the case of this compound, geometry optimization would likely be performed using methods like Density Functional Theory (DFT), which has been shown to be reliable for benzofused heterocycles. sciforum.net The resulting data would provide a detailed three-dimensional model of the molecule, which is essential for understanding its interactions and reactivity. The planarity of the benzofuran ring system is a key feature, with the methyl and isopropyl substituents' orientations relative to this plane being a critical outcome of the optimization. sciforum.net

| Parameter | Predicted Value |

|---|---|

| C2-C3 Bond Length | ~1.36 Å |

| C3-C3a Bond Length | ~1.44 Å |

| C7a-O1 Bond Length | ~1.37 Å |

| C2-O1 Bond Length | ~1.36 Å |

| C-C (benzene ring) | ~1.39 - 1.41 Å |

| C-H (methyl) | ~1.09 Å |

| C-C (isopropyl) | ~1.53 Å |

| C-H (isopropyl) | ~1.10 Å |

| C2-C3-C(methyl) Angle | ~130° |

This table is generated based on general principles of computational chemistry as applied to benzofuran systems.

Molecular Orbital (MO) theory is instrumental in describing the electronic structure and reactivity of molecules. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity, polarizability, and kinetic stability. researchgate.netjetir.org A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized. researchgate.netjetir.org For benzofuran derivatives, the HOMO is typically a π-orbital distributed over the fused ring system, while the LUMO is a π* anti-bonding orbital. The presence of electron-donating groups like methyl and isopropyl on the benzofuran ring would be expected to raise the energy of the HOMO, potentially leading to a smaller energy gap and increased reactivity compared to the unsubstituted benzofuran.

Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its balance of accuracy and computational cost. sciforum.net It is particularly well-suited for investigating the electronic properties and reactivity of benzofuran systems. sciforum.netjetir.orgrsc.org

DFT calculations can effectively predict the most likely sites for electrophilic and nucleophilic attack on a molecule. This is often achieved by analyzing the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map visually indicates regions of electron richness (negative potential, typically colored red) and electron deficiency (positive potential, typically blue). For benzofurans, electrophilic substitution is a common reaction, and theoretical studies have been used to determine the regioselectivity of such reactions. sciforum.net In this compound, the electron-donating nature of the methyl and isopropyl groups would increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The precise location of the most reactive site (e.g., positions 2, 4, 6, or 7) can be predicted by analyzing the Fukui functions and the calculated partial charges on the atoms. nih.gov

Global and local reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of a molecule's reactivity. nih.govsciforum.net

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Molecular Hardness (η): Hardness is a measure of the resistance to a change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. jetir.org

Electrophilicity (ω): This index quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). This parameter is useful for predicting the electrophilic character of a molecule. sciforum.net

Fukui Functions: These are local reactivity descriptors that indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. They are used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. nih.gov

Table 2: Illustrative Global Reactivity Descriptors for a Benzofuran System (Note: These values are for a representative benzofuran derivative, 7-methoxy-benzofuran-2-carboxylic acid, and serve as an example of the types of data generated in DFT studies. researchgate.netjetir.org Similar calculations would be performed for this compound.)

| Descriptor | Illustrative Value |

| HOMO Energy | -6.0 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.2 eV |

| Chemical Potential (μ) | -3.9 eV |

| Molecular Hardness (η) | 2.1 eV |

| Electrophilicity (ω) | 1.8 eV |

Data is illustrative and based on a similar benzofuran derivative. researchgate.netjetir.org

Bond order uniformity analysis is a theoretical approach used to assess the aromaticity and stability of cyclic systems. sciforum.net It is based on the principle that ring systems with more uniform bond orders are generally more stable and aromatic. sciforum.net This analysis involves calculating the bond orders of all the bonds within the ring system and then determining the deviation of these bond orders from an average value. For the benzofuran core of this compound, this analysis would provide insight into the degree of electron delocalization across the fused benzene (B151609) and furan (B31954) rings. A lower deviation in bond orders would suggest a more stable, aromatic system. sciforum.net This can be particularly useful for comparing the stability of different substituted benzofuran isomers.

Local Ionization Energy and Electrostatic Potential Energy Maps

Local Ionization Energy (LIE) is a concept that describes the energy required to remove an electron from a specific point in the space of a molecule. It is a valuable tool for predicting the most reactive sites of a molecule towards electrophilic attack. Regions with lower LIE indicate areas where electrons are more easily donated, highlighting potential centers of nucleophilicity. For a molecule like this compound, LIE calculations could identify whether the benzene ring, the furan ring, or the alkyl substituents are more susceptible to oxidation or reaction with electrophiles.

Electrostatic Potential Energy (ESP) Maps , also known as molecular electrostatic potential (MEP) surfaces, are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. epo.org These maps are crucial for understanding intermolecular interactions, as they show the charge distribution and help predict how a molecule will interact with other charged or polar species. epo.org

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques allow for the study of the dynamic behavior of molecules and their interactions with other molecules, providing insights into biological activity and material properties.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). plos.org This method is instrumental in drug discovery and design for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. frontiersin.orgnih.gov

In a hypothetical molecular docking study involving this compound, the compound would be treated as a ligand and docked into the active site of a target protein. The docking algorithm would explore various possible conformations and orientations of the ligand within the receptor's binding pocket, calculating a scoring function to estimate the binding affinity. The results would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex. plos.org For instance, the oxygen atom of the benzofuran ring could act as a hydrogen bond acceptor, while the isopropyl and methyl groups could engage in hydrophobic interactions.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. nih.govchemscene.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time. This allows for the investigation of conformational changes, the stability of molecular complexes, and the dynamics of intermolecular interactions. nih.gov

If applied to this compound, an MD simulation could be used to explore its conformational landscape, identifying the most stable arrangements of its flexible isopropyl group. Furthermore, if this compound were docked into a protein, an MD simulation of the resulting complex could assess the stability of the binding pose predicted by docking. The simulation would show how the ligand and the protein adapt to each other's presence and whether the key interactions are maintained over time.

Application of Hard and Soft Acids and Bases (HSAB) Principle

The Hard and Soft Acids and Bases (HSAB) principle is a qualitative concept in chemistry that helps to explain and predict the stability of adducts formed between Lewis acids and bases. wikipedia.org The principle states that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. wikipedia.org

Hard acids and bases are typically small, have a high charge density, and are not very polarizable. wikipedia.org

Soft acids and bases are generally larger, have a lower charge density, and are more polarizable. wikipedia.org

To apply the HSAB principle to this compound, one would first need to classify the molecule or its reactive centers as either hard, soft, or borderline. The oxygen atom in the furan ring, being highly electronegative and not very polarizable, would likely be considered a hard basic site. The aromatic ring system, with its delocalized π-electrons, would be considered a soft basic site.

This classification allows for predictions about the types of interactions the molecule will favor. For example, the hard basic site (oxygen) would be expected to interact favorably with hard acids, such as metal ions like Li⁺ or Mg²⁺. The soft basic site (the aromatic ring) would be expected to interact more strongly with soft acids, such as larger metal ions like Ag⁺ or Pt²⁺. The HSAB principle can thus provide valuable insights into the reactivity and potential coordination chemistry of this compound. adichemistry.com

Biological Activities and Mechanistic Insights of Benzofuran Derivatives Excluding Clinical Outcomes and Safety Profiles

Overview of Biological Relevance of Benzofuran (B130515) Scaffolds

The benzofuran scaffold is a heterocyclic compound that is a fundamental structural unit in a wide array of biologically active natural products and synthetic molecules. nih.govnih.gov This structural motif is of great interest to medicinal chemists and pharmacologists due to the diverse pharmacological activities exhibited by its derivatives. nih.govsunderland.ac.ukscispace.com Benzofuran and its analogs are known to possess a wide range of biological properties, including antitumor, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory activities. nih.govnih.govrsc.org

The versatility of the benzofuran ring system allows for substitutions at various positions, leading to a vast library of compounds with distinct biological profiles. rsc.org For instance, substitutions at the C-2 and C-3 positions, as well as on the phenyl ring, are common in many biologically active benzofuran derivatives. rsc.org The fusion of the benzofuran ring with other heterocyclic moieties can also result in compounds with significant physiological and medicinal importance. nih.govsunderland.ac.uk The inherent biological significance of the benzofuran scaffold has established it as an attractive target for drug discovery and development. nih.govsunderland.ac.uk Many natural and synthetic benzofuran derivatives have shown promising results in preclinical studies, highlighting their potential as therapeutic agents for a variety of diseases. nih.govscispace.com

Mechanistic Studies of Cellular Interactions

The diverse biological effects of benzofuran derivatives are a result of their interactions with various cellular components and their modulation of key signaling pathways.

Certain benzofuran derivatives have been shown to exert pro-oxidative effects and induce the generation of reactive oxygen species (ROS) in cancer cells. mdpi.comresearchgate.net For example, studies on specific 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives demonstrated an increase in ROS levels in cancer cells, particularly after 12 hours of incubation. mdpi.com This elevation of intracellular hydrogen peroxide is considered a key factor in the molecular mechanism of apoptosis induction. mdpi.com Another study on a halogen derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate noted stronger pro-oxidative effects compared to its related derivative. researchgate.net

A significant body of research has highlighted the ability of benzofuran derivatives to induce apoptosis, or programmed cell death, in various cancer cell lines. scispace.commdpi.comresearchgate.netnih.govnih.govmdpi.commdpi.comresearchgate.netnih.gov The anticancer effect of many benzofuran compounds is attributed, at least in part, to the induction of apoptosis through caspase-dependent pathways. mdpi.com

For instance, certain benzofuran-2-acetic ester derivatives have been shown to induce apoptosis in breast cancer cells. nih.gov Similarly, a novel benzofuran derivative, ACDB, was found to induce apoptosis in human chondrosarcoma cells through mechanisms involving mitochondrial dysfunction and endoplasmic reticulum stress. nih.gov Another derivative, BL-038, also induced apoptosis in human chondrosarcoma cells via pathways involving reactive oxygen species, mitochondrial dysfunction, and caspases. mdpi.com

The proapoptotic properties of some benzofuran derivatives have been confirmed through assays such as the Caspase-Glo 3/7 assay and the Annexin V-FITC test, which revealed the induction of apoptosis in K562 leukemia cells. mdpi.com Mechanistic studies have shown that some benzofurans can cause cell cycle arrest at different phases, such as the G2/M phase, leading to apoptosis. researchgate.netnih.gov

Benzofuran derivatives have demonstrated significant anti-inflammatory properties, which are partly attributed to their ability to inhibit the production and release of proinflammatory mediators. scispace.commdpi.comnih.gov One of the key proinflammatory cytokines that is modulated by benzofuran compounds is Interleukin-6 (IL-6). mdpi.com

In a study involving new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one, it was observed that these compounds significantly inhibited the release of IL-6 in K562 cancer cells. mdpi.com One compound, in particular, reduced the level of IL-6 by 50%. mdpi.com Other studies have shown that benzofuran-based derivatives can effectively reduce the production of other inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). scispace.commdpi.com

Protein kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is often implicated in diseases like cancer. researchgate.netnih.gov Benzofuran derivatives have emerged as a promising class of protein kinase inhibitors. rsc.orgnih.govresearchgate.netnih.govresearchgate.nettandfonline.com

These compounds have been shown to inhibit a range of protein kinases, including:

Cyclin-dependent kinase 2 (CDK2): Certain benzofuran-piperazine hybrids have been designed as potent CDK2 inhibitors, which can lead to cell cycle arrest and apoptosis in cancer cells. tandfonline.com

Glycogen synthase kinase-3β (GSK-3β): Some oxindole-benzofuran hybrids have been developed as dual inhibitors of CDK2 and GSK-3β, targeting breast cancer cell lines. researchgate.net

Mammalian target of rapamycin (B549165) (mTOR): Novel benzofuran derivatives have been designed to inhibit the mTOR signaling pathway, which is a key regulator of cell proliferation, metabolism, and angiogenesis. scispace.comresearchgate.net

Pim-1: Benzofuran-based small molecules have shown inhibitory activity against Pim-1 kinase, another important target in cancer therapy. researchgate.nettandfonline.com

Src kinase: A benzofuran-pyrazole derivative demonstrated significant inhibitory activity against Src kinase. rsc.org

The ability of benzofuran derivatives to act as multi-kinase inhibitors has also been reported, with one compound showing inhibitory activity against a panel of 22 different kinases. nih.gov

In addition to protein kinases, benzofuran derivatives have been found to inhibit a variety of other enzymes that are critical for cellular function and disease progression. nih.govscispace.comresearchgate.nettandfonline.commdpi.comnih.govmdpi.com

Some of the key enzymes inhibited by benzofuran scaffolds include:

Farnesyltransferase (FTase): Benzofuran derivatives have shown activity against FTase, an enzyme involved in a crucial post-translational modification of proteins like Ras, which are key players in cell growth and proliferation. nih.gov

Human peptide deformylase (HsPDF): Benzofuran-4,5-diones derivatives have been synthesized as selective inhibitors of HsPDF, presenting a novel class of potential antitumor agents. scispace.com

Carbonic anhydrases: The inhibition of carbonic anhydrases is another mechanism through which benzofuran derivatives can exert their antitumor effects. researchgate.nettandfonline.com

Cholinesterases: Certain 2-arylbenzofuran derivatives have exhibited potent and selective inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases. mdpi.com

Sirtuins: A series of benzofuran derivatives have been developed as selective inhibitors of SIRT2, a member of the sirtuin family of enzymes that are involved in various cellular processes. mdpi.com

The mechanism of inhibition can vary, with some derivatives acting as competitive inhibitors, while others may bind to allosteric sites. mdpi.comlibretexts.org

Table 1: Summary of Biological Activities of Benzofuran Derivatives

| Biological Activity | Key Findings | Affected Molecules/Pathways | References |

|---|---|---|---|

| Pro-oxidative Effects | Increased generation of reactive oxygen species (ROS) in cancer cells. | ROS, Hydrogen Peroxide | mdpi.com, researchgate.net |

| Apoptosis Induction | Induction of programmed cell death in various cancer cell lines. | Caspases, Mitochondrial Pathways, Endoplasmic Reticulum Stress | nih.gov, nih.gov, mdpi.com, mdpi.com, researchgate.net, nih.gov, mdpi.com, scispace.com, researchgate.net |

| Anti-inflammatory | Inhibition of the release of proinflammatory mediators. | Interleukin-6 (IL-6), Nitric Oxide (NO), TNF-α | mdpi.com, mdpi.com, nih.gov, scispace.com |

| Protein Kinase Inhibition | Inhibition of various protein kinases involved in cell signaling and proliferation. | CDK2, GSK-3β, mTOR, Pim-1, Src kinase | researchgate.net, nih.gov, researchgate.net, tandfonline.com, nih.gov, rsc.org |

| Enzyme Inhibition | Inhibition of enzymes crucial for cellular function and disease progression. | Farnesyltransferase, Human Peptide Deformylase, Carbonic Anhydrases, Cholinesterases, Sirtuins | nih.gov, researchgate.net, tandfonline.com, mdpi.com, nih.gov, mdpi.com, scispace.com |

Interference with Tubulin Polymerization

Benzofuran derivatives have emerged as a significant class of compounds that interfere with microtubule dynamics, a critical process in cell division, making them a target for anticancer research. nih.gov These compounds often exert their effects by inhibiting the polymerization of tubulin, the protein subunit of microtubules. rsc.org This disruption can lead to a cascade of cellular events, including the breakdown of the mitotic spindle, cell cycle arrest, and ultimately, apoptosis (programmed cell death). nih.govrsc.org

The mechanism of action for many benzofuran derivatives involves binding to the colchicine (B1669291) binding site on tubulin. nih.govacs.org For instance, a novel series of benzofuran and indole (B1671886) derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization. Among them, compound 6a (a benzofuran-2-ylethylidene aniline (B41778) derivative) demonstrated potent antiproliferative activity against HepG2 and MCF7 cancer cell lines and was found to be a good inhibitor of tubulin polymerization. nih.gov Molecular docking studies confirmed that this compound fits properly into the colchicine binding site, which explains its mechanism of action leading to G2/M phase cell cycle arrest and apoptosis in HepG2 cells. nih.gov

Similarly, other studies have identified various benzofuran derivatives that act as tubulin polymerization inhibitors. Dihydrobenzofuran lignans, specifically 2-phenyl-dihydrobenzofuran derivatives, represent a class of antimitotic agents that inhibit tubulin polymerization through a weak interaction at the colchicine binding site. acs.org The combination of certain benzofuran derivatives with paclitaxel (B517696) has also been explored as a strategy to enhance anticancer effects by targeting tubulin polymerization. mdpi.com

Research has shown that specific substitutions on the benzofuran ring are crucial for this activity. For example, a series of 2-aminobenzofuran derivatives were identified as inhibitors of tubulin polymerization, showing antiproliferative activity against several human cell lines. rsc.org The effectiveness of these compounds underscores the potential of the benzofuran scaffold in developing new agents that target microtubule dynamics. mdpi.com

| Compound/Derivative Class | Key Structural Features | Observed Activity | Cell Lines Tested | Reference |

|---|---|---|---|---|

| Compound 6a | Benzofuran-2-ylethylidene aniline derivative | Good inhibition of tubulin polymerization, G2/M arrest, apoptosis | HepG2, MCF7 | nih.gov |

| Dihydrobenzofuran Lignans (e.g., Compound 2b) | 2-Phenyl-dihydrobenzofuran | Inhibited tubulin polymerization by 50% at 13 ± 1 μM | Breast cancer cell lines | acs.org |

| Benzofuran-2-carboxamide (B1298429) derivative (50g) | 6-Methoxy substitution | Diminished tubulin polymerization, G2/M arrest, apoptosis | A549 | rsc.org |

| Benzofuran derivative 12 | Specific structure not detailed | Induced G2/M phase arrest and apoptosis | SiHa, HeLa | rsc.org |

Interactions with Estrogen Receptors

The benzofuran scaffold is a key structural motif in compounds that interact with estrogen receptors (ERs), which are pivotal in the development and progression of certain cancers, particularly breast cancer. sci-hub.searabjchem.org Benzofuran derivatives can act as selective estrogen receptor modulators (SERMs), exhibiting either estrogenic or antiestrogenic activity depending on the tissue and the specific structure of the compound. nih.gov

Plant-derived 2-arylobenzofurans, such as ebenfuran II, have demonstrated potent SERM profiles. nih.gov Ebenfuran II exhibits antiestrogenic activity in breast cancer cells through the estrogen receptor, while showing estrogenic effects on osteoblasts, highlighting its potential for selective therapeutic applications. nih.gov Synthetic benzofuran derivatives have also been extensively studied for their ER binding affinity. For example, a series of 2-phenylbenzofuran (B156813) derivatives were evaluated, with some compounds showing high binding affinity for ER subtypes, ERα and ERβ. jst.go.jp Specifically, compound 5g from this series was found to be more selective for ERβ. jst.go.jp

The interaction of these compounds with ERα, the subtype predominantly expressed in breast cancer cells, is a key area of investigation. sci-hub.se 3-Acyl-5-hydroxybenzofurans have been identified as a promising scaffold for developing agents against breast cancer. sci-hub.senih.gov A study involving seven such derivatives showed that their antiproliferative activity against MCF-7 breast cancer cells correlated with their binding interactions with ERα. nih.gov Molecular docking studies indicated that these interactions are primarily driven by Van der Waals forces and hydrogen bonds. nih.gov

| Compound/Derivative Class | Key Structural Features | Receptor Selectivity/Activity | Reference |

|---|---|---|---|

| Ebenfuran II | Plant-derived 2-arylobenzofuran | Potent SERM; antiestrogenic in breast cancer cells, estrogenic on osteoblasts | nih.gov |

| Compound 4g | 2-Phenylbenzofuran derivative | Preferable ERα binding | jst.go.jp |

| Compound 5g | 2-Phenylbenzofuran derivative | More selective for ERβ | jst.go.jp |

| 3-Acyl-5-hydroxybenzofurans | Acyl group at C3, hydroxyl at C5 | Antiproliferative against MCF-7 cells via ERα binding | sci-hub.senih.gov |

Anti-angiogenesis Mechanisms

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. tandfonline.com Benzofuran derivatives have been investigated as anti-angiogenesis agents, primarily through the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis. tandfonline.comnih.gov

Several studies have demonstrated the potent VEGFR-2 inhibitory activity of benzofuran-based molecules. tandfonline.com For instance, a series of 3-methyl/3-(morpholinomethyl)benzofuran derivatives were evaluated, with compounds 4b , 15a , and 16a exhibiting excellent inhibition of VEGFR-2 at nanomolar concentrations. tandfonline.com This suggests that their antiproliferative effects are mediated, at least in part, by the inhibition of angiogenesis. tandfonline.com

Benzofuran-based chalcones have also been synthesized and identified as potent VEGFR-2 inhibitors. nih.gov These hybrid molecules combine the structural features of benzofurans and chalcones, another class of compounds with known anticancer properties. Furthermore, research on a series of benzofuran derivatives revealed that the specific arrangement of methyl, acrylate, and carboxylate groups on the benzofuran scaffold is a fundamental requirement for their inhibitory activity against human umbilical vein endothelial cell (HUVEC) proliferation, a key in vitro model for angiogenesis. researchgate.net The natural product silvestrol, a cyclopenta[b]benzofuran, has also been shown to inhibit angiogenesis as part of its broader anticancer activity. plos.org

| Compound/Derivative Class | Mechanism of Action | Observed Activity | Reference |

|---|---|---|---|

| Benzofurans 4b, 15a, 16a | VEGFR-2 Inhibition | IC50 values of 77.97 nM, 132.5 nM, and 45.4 nM, respectively | tandfonline.com |

| Benzofuran-chalcone hybrids | VEGFR-2 Inhibition | Good cytotoxic activity against various cancer cell lines | nih.gov |

| Substituted Benzofurans | Inhibition of HUVEC proliferation | Activity dependent on specific arrangement of methyl, acrylate, and carboxylate groups | researchgate.net |

| Silvestrol | Inhibition of translation and angiogenesis | Significant anticancer activity in xenograft models | plos.org |

Structure-Activity Relationship (SAR) Studies for Substituted Benzofurans

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of benzofuran derivatives influences their biological activity. elsevierpure.comnih.govnih.gov These studies help in designing new compounds with enhanced potency and selectivity. nih.gov The versatility of the benzofuran core allows for substitutions at various positions, leading to a wide range of pharmacological effects. elsevierpure.comresearchgate.net

Influence of Substituent Position and Nature (e.g., Methyl, Isopropyl) on Activity

The type and position of substituents on the benzofuran ring system are critical determinants of biological activity. mdpi.com

Position of Substituents: Early SAR studies indicated that substitutions at the C-2 position, such as ester or heterocyclic rings, were crucial for cytotoxic activity. nih.gov The presence of a 6-methoxy group was found to be essential for high antiproliferative activity in a series of benzofuran-2-carboxamide derivatives. rsc.org In contrast, moving a substituent from the 5-position to the 6-position on the benzofuran ring led to a loss in S1P₁ receptor potency in another study. nih.gov

Nature of Substituents:

Methyl Group: The presence of a methyl group can significantly influence activity. For instance, in a series of benzofuran derivatives with osteoblast differentiation-promoting activity, a 2-methyl derivative was weaker than the unsubstituted parent compound, suggesting that a bulkier group than hydrogen could interfere with target protein interaction. jst.go.jp However, the condensation of 3-methyl-2-benzofuran carbohydrazide (B1668358) with various aldehydes yielded derivatives with significant anticancer activity. mdpi.com

Isopropyl Group: While specific data on isopropyl groups is less abundant in the provided context, the general principle is that the size, lipophilicity, and electronic properties of alkyl groups like isopropyl influence how the molecule interacts with its biological target. mdpi.comcymitquimica.com For example, the presence of an isopropyl group on the nitrogen of a 2-benzofuranmethylamine derivative is a key feature of its chemical structure, likely affecting its pharmacological profile. ontosight.ai

Halogens: The position of a halogen atom is a critical determinant of biological activity. A bromine atom attached to the methyl group at the C-3 position of the benzofuran ring conferred remarkable cytotoxic activity against leukemia cells. mdpi.com

Role of the Benzofuran Ring System in Receptor Binding and Biological Response

The benzofuran ring system serves as a privileged scaffold in medicinal chemistry. rsc.org Its fused benzene (B151609) and furan (B31954) rings provide a rigid, aromatic structure that is a key component of many natural and synthetic biologically active compounds. researchgate.netacs.org

The benzofuran core is fundamental to the molecule's ability to interact with various biological targets, including proteins and nucleic acids. encyclopedia.pub It acts as an anchor, positioning the various substituents in the correct orientation for binding to a receptor or enzyme active site. For example, the addition of a benzofuran moiety to certain opioid structures was shown to confer selectivity for the delta-opioid receptor. nih.gov

In the context of anticancer activity, the benzofuran scaffold is integral to the mechanisms of tubulin polymerization inhibition, estrogen receptor modulation, and anti-angiogenesis. elsevierpure.comencyclopedia.pub The planar nature of the ring system can facilitate π-π stacking interactions with aromatic amino acid residues in protein binding pockets, while the oxygen atom can participate in hydrogen bonding. arabjchem.org The ability to easily synthesize a variety of derivatives by modifying the substituents on this core structure makes the benzofuran ring an attractive starting point for the development of new therapeutic agents. rsc.orgacs.org

Environmental Fate and Degradation of Benzofuran Compounds

Occurrence of Benzofurans as Environmental Pollutants

Benzofurans are a class of heterocyclic organic compounds that have been identified as environmental pollutants. mdpi.com Their presence in various environmental matrices is primarily linked to anthropogenic activities. Although not commercially produced in large quantities for direct use, benzofuran (B130515) is formed as a byproduct of industrial processes. nih.gov For instance, it is derived from the processing of coal into coal oil. nih.govcdc.govcdc.gov The resulting coumarone-indene resin, which contains 2,3-benzofuran, is utilized in the manufacturing of paints, varnishes, adhesives, and coatings for paper products and some floor tiles. nih.govcdc.govcdc.gov

The primary sources of benzofuran release into the environment are combustion processes. These compounds are found in the emissions from waste incineration and as components of exhaust from gasoline and diesel engines. mdpi.comnih.gov Additionally, benzofurans have been detected in cigarette smoke. cdc.govcdc.gov The general population may be exposed to benzofuran through the inhalation of vapor and particulate matter from these combustion sources. nih.gov

| Source of Release | Description | References |

| Waste Incineration | Combustion of municipal and industrial waste can lead to the formation and release of benzofurans into the atmosphere. | mdpi.comnih.gov |

| Engine Exhaust | Gasoline and diesel engines emit benzofurans as byproducts of fuel combustion. | mdpi.comnih.gov |

| Coal Processing | The conversion of coal to coal oil is a source of benzofuran. | nih.govcdc.govcdc.gov |

| Cigarette Smoke | Benzofurans are present in the smoke produced from burning tobacco. | cdc.govcdc.gov |

Abiotic Environmental Transformation Processes

In addition to biodegradation, benzofurans can be transformed in the environment through abiotic processes, primarily in the atmosphere. Benzofuran is expected to exist in both the vapor phase and particulate-associated phase in the ambient atmosphere. nih.gov

Atmospheric degradation is driven by reactions with photochemically-produced hydroxyl radicals and ozone. nih.gov The estimated half-life for the reaction of vapor-phase benzofuran with hydroxyl radicals in the air is approximately 10 hours. nih.gov The reaction with ozone is slower, with an estimated atmospheric half-life of about 6 days. nih.gov

Benzofuran also has the potential for direct photolysis, as it absorbs light in the environmental UV spectrum. nih.gov Conversely, hydrolysis is not considered an important environmental fate process for benzofuran because it lacks functional groups that readily hydrolyze under typical environmental conditions. nih.govepa.gov There is limited information available regarding the transformation and degradation of benzofuran in water and soil. cdc.gov The oxidation of related compounds by metal oxides like goethite and manganese oxides has been observed, suggesting a potential abiotic pathway, though this is less established for benzofuran itself. nih.gov

| Process | Reactant/Condition | Estimated Half-life | References |

| Atmospheric Reaction | Hydroxyl Radicals | ~10 hours | nih.gov |

| Atmospheric Reaction | Ozone | ~6 days | nih.gov |

| Direct Photolysis | UV Light | Potential process, specific rate not determined | nih.gov |

| Hydrolysis | Water | Not a significant process | nih.govepa.gov |

Modeling for Eco-Sustainable Degradation Strategies

Modeling is an essential tool for developing eco-sustainable degradation strategies for environmental pollutants like 3-Methyl-5-isopropylbenzofuran. nerc.ac.uk By simulating the degradation pathways and predicting the formation of intermediate and final products, models can help in assessing the environmental risks and designing effective remediation technologies.

The development of eco-sustainable degradation methods often involves mimicking natural degradation processes, such as microbial degradation or advanced oxidation processes (AOPs) that utilize highly reactive species like the hydroxyl radical. researchgate.net

Kinetic Modeling:

Kinetic models are used to predict the rate of degradation of a compound under specific environmental conditions. nih.govnerc.ac.uk For the atmospheric degradation of this compound, kinetic models would incorporate the rate constants for the initial reactions with OH radicals (and potentially other oxidants like NO₃ radicals and O₃) and the subsequent reactions of the resulting radicals. nih.gov These models can help to determine the dominant degradation pathways and the atmospheric lifetime of the compound.

Table 1: Key Parameters in Kinetic Modeling of Atmospheric Degradation

| Parameter | Description | Relevance to this compound |

|---|---|---|

| OH Radical Reaction Rate Constant (k_OH) | The rate at which the compound reacts with hydroxyl radicals. | A primary determinant of the atmospheric lifetime. Can be estimated using QSAR models. |

| Product Yields | The amount of each degradation product formed. | Important for assessing the formation of potentially more toxic or persistent secondary pollutants. |

| Photolysis Rates | The rate at which the compound or its degradation products are broken down by sunlight. | Can be a significant degradation pathway for some aromatic compounds. |

| Deposition Rates | The rate at which the compound is removed from the atmosphere by wet or dry deposition. | Influences the overall environmental persistence. |

This table is interactive. Click on the headers to learn more about each parameter.

Biomimetic Degradation Modeling:

One approach to eco-sustainable degradation is the use of biomimetic catalysts that mimic the action of enzymes responsible for the breakdown of aromatic compounds in organisms, such as cytochrome P450 enzymes. researchgate.netcopernicus.org Research on the oxidation of benzofuran, 2-methylbenzofuran, and 3-methylbenzofuran (B1293835) using manganese(III) porphyrins as catalysts has shown that these systems can achieve high conversion rates. researchgate.netcopernicus.org The primary step in this modeled degradation is the formation of epoxides, which then undergo further reactions. researchgate.netcopernicus.org Modeling these catalytic cycles can help optimize the reaction conditions for efficient and environmentally friendly degradation. researchgate.net

Computational Chemistry Modeling:

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction mechanisms of atmospheric oxidation at a molecular level. nih.govresearchgate.net These models can provide detailed information on:

Reaction Energetics: Calculating the activation barriers for different reaction pathways (e.g., OH addition vs. H-abstraction) to determine the most favorable routes.

Transition State Structures: Identifying the geometry of the transition states to understand the reaction mechanism.

Product Identification: Predicting the structure of primary and subsequent degradation products.

For this compound, computational models could elucidate the specific sites of OH radical attack and the likely products formed from the degradation of the furan (B31954) ring and the alkyl side chains. This information is invaluable for building more accurate macroscopic environmental fate models and for designing targeted degradation strategies.

Future Research Directions

Development of Novel Synthetic Routes for Substituted Benzofurans

The synthesis of the benzofuran (B130515) nucleus is a well-explored area, yet the demand for more efficient, sustainable, and diverse methodologies continues to drive future research. The ever-increasing need for structurally complex and highly functionalized benzofuran derivatives for pharmaceutical and material science applications necessitates the development of novel synthetic strategies. researchgate.net

Future efforts will likely focus on several key areas:

Advanced Catalysis: While transition metals like palladium, copper, rhodium, and gold have been instrumental, research is moving towards developing more robust and efficient catalytic systems. bohrium.com This includes creating new heterogeneous catalysts, such as the Pd-Cu/C catalyst used for Sonogashira alkynylation in water, which offer easier separation and recycling. divyarasayan.org Furthermore, there is a significant push towards transition-metal-free approaches, utilizing bases, Lewis/Bronsted acids, or photochemical conditions to promote cyclization, reducing cost and metal contamination in the final products. bohrium.comdivyarasayan.org

Green Chemistry Approaches: The use of environmentally benign solvents, particularly water, is a major goal. divyarasayan.org Developing reactions that can proceed in aqueous media, such as the cross-coupling of catechols and hydroxycoumarins using O2 as the oxidant, represents a significant step towards sustainable synthesis. nih.gov

Innovative Reaction Pathways: Researchers are exploring unconventional methods to construct the benzofuran core. This includes cascade reactions that form multiple C-C and C-O bonds in a single operation, significantly improving synthetic efficiency. nih.govunica.it Methodologies like ring-closing metathesis (RCM) using catalysts such as Grubbs' catalyst, and palladium-catalyzed intermolecular annulation of phenols and cinnamic acids are being refined to allow for broader substrate scopes and greater functional group tolerance. divyarasayan.org A promising future direction involves the direct functionalization of the benzofuran core through C-H activation, which avoids the need for pre-functionalized starting materials and often generates water as the only byproduct. divyarasayan.orgmdpi.com

Combinatorial Synthesis: The use of polymer-supported reagents to facilitate multi-step syntheses is an emerging area. rsc.org This approach allows for the clean and efficient production of arrays of substituted benzofurans, creating libraries of compounds for high-throughput screening in drug discovery and materials science without the need for complex purification steps. rsc.org

Advanced Mechanistic Investigations of Biological Activities

While numerous benzofuran derivatives have been identified with potent biological activities, a detailed understanding of their mechanisms of action is often lacking. Future research must move beyond preliminary screening to conduct advanced mechanistic studies to elucidate how these compounds interact with biological systems at a molecular level.

Key future research directions include:

Molecular Target Identification: A primary goal is to identify the specific cellular components that benzofuran derivatives interact with. For instance, studies have shown that certain benzofuran analogs exert their anticancer effects by inhibiting tubulin polymerization, a mechanism shared with the drug combretastatin. mdpi.com Other research has identified DNA gyrase B as a target for the antimycobacterial activity of some benzofurans and revealed that certain derivatives can bind to telomeric DNA, inducing antiproliferative effects in cancer cells. nih.govnih.gov Future work will employ advanced proteomics and genetic techniques to uncover new molecular targets.

Elucidation of Action Pathways: Understanding the downstream effects of target engagement is crucial. Research has demonstrated that active benzofurans can induce apoptosis (programmed cell death) in leukemia cells. mdpi.com Future investigations will use techniques like time-kill assays to study the dynamics of antimicrobial action, determining whether a compound is bactericidal or bacteriostatic. mdpi.com Detailed cell cycle analysis will continue to be used to understand the specific phases of cell proliferation that are impacted by these compounds. nih.gov

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential for rational drug design. nih.gov By synthesizing and testing a series of related compounds, researchers can determine how specific functional groups and their positions on the benzofuran scaffold influence biological activity. For example, studies have shown that for some series, the presence of electron-withdrawing groups enhances antimicrobial potency. nih.gov These insights are critical for optimizing lead compounds to improve efficacy and selectivity.

Investigating Selective Toxicity: A major challenge in drug development is achieving selective toxicity against pathogenic or cancerous cells while sparing healthy host cells. mdpi.com Future research will focus on designing and identifying benzofuran derivatives that exhibit high therapeutic indices, maximizing their therapeutic potential while minimizing side effects. mdpi.com

Comprehensive Environmental Impact and Remediation Studies

As new benzofuran derivatives are synthesized for industrial, pharmaceutical, and agricultural applications, it is imperative to understand their environmental fate and develop strategies for remediation. The potential for these compounds to act as emerging contaminants necessitates a proactive approach to environmental stewardship.

Future research in this area should be structured around:

Environmental Fate and Transport: Studies are needed to determine the persistence, mobility, and bioaccumulation potential of novel benzofurans in aquatic and terrestrial ecosystems. acs.org Many synthetic organic compounds are considered "pseudo-persistent" due to their continuous introduction into the environment. acs.org Understanding their degradation pathways, including photooxidation and biodegradation, is critical. rsc-src.ca

Bioremediation and Microbial Degradation: Microorganisms have the potential to degrade complex organic molecules, including heterocyclic compounds like benzofurans. mdpi.com Future research should focus on identifying specific bacterial and fungal strains capable of metabolizing benzofuran derivatives. A deeper investigation into the biochemical pathways, catabolic genes, and enzymes involved in this degradation is required, particularly for anaerobic environments where knowledge is currently limited. mdpi.com

Life Cycle Assessment (LCA): A crucial future direction is the application of holistic assessment tools like Life Cycle Assessment (LCA). nih.gov LCA can be used to evaluate the complete environmental impact of remediation strategies, from the energy and resources used during implementation to the long-term effectiveness. nih.gov This allows for a comparison of different approaches, such as active capping of contaminated sediments versus monitored natural recovery, to identify the most sustainable solution. nih.gov

Predictive Environmental Modeling: The use of multimedia environmental fate models, combined with techniques like Monte Carlo simulations, will be essential for predicting the long-term behavior of benzofuran contaminants and the effectiveness of remediation efforts under various scenarios. nih.gov These models help to quantify uncertainty and provide a more reliable basis for environmental management decisions. nih.gov

Integration of Computational and Experimental Approaches for Material Science Applications of Highly Functionalized Benzofurans

The unique properties of the benzofuran scaffold make it an attractive building block for advanced functional materials. The future of designing these materials lies in the deep integration of computational modeling with experimental synthesis and characterization, creating a synergistic cycle of prediction and validation. nih.govfrontiersin.org

This integrated approach will propel research forward in several ways:

Rational Design of Materials: Computational materials science allows researchers to go beyond trial-and-error synthesis. frontiersin.org Using first-principles methods like Density Functional Theory (DFT), scientists can predict the electronic, optical, and thermal properties of highly functionalized benzofurans before they are ever created in a lab. gauss-centre.eu This enables the rational design of molecules tailored for specific applications, such as organic light-emitting diodes (OLEDs), dye-sensitized solar cells, or molecular electronics. nih.govgauss-centre.eu

Mechanistic Insights into Synthesis: Computational chemistry can provide profound insights into reaction mechanisms. acs.org For example, DFT calculations have been used to investigate the mechanism of rhodium-catalyzed reactions to produce selectively functionalized benzofurans, helping to explain observed outcomes and optimize reaction conditions. acs.org This predictive power accelerates the development of new synthetic routes.

Bridging Scales: A significant challenge is to connect the properties of a single molecule to the performance of a bulk material. gauss-centre.eu Advanced molecular dynamics simulations can model the interactions between many benzofuran-based molecules, predicting how they will self-assemble and what collective properties will emerge. gauss-centre.eu This is crucial for designing materials with desired macroscopic characteristics.

Accelerated Discovery: By using computational screening to identify the most promising candidate molecules, experimental efforts can be focused where they are most likely to succeed. This synergy between in silico prediction and real-world experimentation creates a more efficient and rapid discovery pipeline for new materials based on highly functionalized benzofurans. frontiersin.org The application of these integrated approaches holds significant promise for developing the next generation of advanced organic materials. nih.gov

Q & A

Advanced Research Question

- Photodegradation Studies : Expose the compound to UV light (254 nm) in aqueous solutions and monitor degradation via LC-MS. Identify byproducts like hydroxylated or ring-opened fragments .

- Soil Microcosm Assays : Incubate with soil samples under aerobic/anaerobic conditions, quantifying residual compound via GC-MS. Correlate degradation rates with microbial diversity using metagenomic analysis .

- Hydrolysis Kinetics : Adjust pH (2–12) and temperature (25–60°C) to model natural degradation. Use Arrhenius plots to predict half-lives in aquatic systems .

What strategies mitigate safety risks during the handling of this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .

- Waste Management : Segregate halogenated solvents (e.g., DCM) from non-halogenated waste to avoid exothermic reactions during disposal .

- Emergency Protocols : Maintain spill kits with activated carbon and neutralize acidic byproducts using sodium bicarbonate .

How can structure-activity relationship (SAR) studies be structured to identify key functional groups in this compound derivatives?

Advanced Research Question

- Systematic Substituent Variation : Synthesize analogs with modifications at the 3-methyl and 5-isopropyl positions. Test for changes in receptor binding affinity (e.g., via SPR or ITC) .

- Molecular Docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., serotonin receptors). Validate with mutagenesis studies .

- Thermodynamic Profiling : Measure ΔG of binding via isothermal titration calorimetry (ITC) to quantify enthalpic/entropic contributions .

What analytical techniques are critical for purity assessment of this compound, and how are method validation protocols applied?

Basic Research Question

- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) for baseline separation. Validate via ICH guidelines (precision, accuracy, LOD/LOQ) .

- Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values to detect inorganic impurities .

- GC-FID : Quantify residual solvents (e.g., DMF) against USP limits (<500 ppm) .

How do solvent polarity and protic/aprotic properties influence the regioselectivity of this compound synthesis?

Advanced Research Question

Polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates, favoring 5-isopropyl substitution. In contrast, protic solvents (e.g., HFIP) enhance electrophilic aromatic substitution via H-bonding, directing methyl groups to the 3-position. Solvent screening using Kamlet-Taft parameters (π*, α, β) can predict regioselectivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.